molecular formula C7H4BrClN2 B1343725 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine CAS No. 1000341-61-6

3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1343725
CAS No.: 1000341-61-6
M. Wt: 231.48 g/mol
InChI Key: KRXKOASQVGQLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine (CAS 1000341-61-6) is a high-value heteroaromatic scaffold of significant interest in medicinal chemistry and oncology research. This compound serves as a versatile chemical building block for synthesizing novel pharmaceutical compounds, particularly due to its application in the structure-based design of kinase inhibitors . The bromine and chlorine atoms at the 3- and 6-positions provide distinct reactive sites for sequential functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, and nucleophilic aromatic substitution, enabling rapid exploration of chemical space . This pyrrolopyridine derivative has been strategically employed as a core scaffold in developing potent and selective inhibitors of critical protein kinases. Research highlights its use in creating inhibitors for the protein kinase MPS1 (also known as TTK), a crucial component of the spindle assembly checkpoint and a target of significant interest in oncology due to its overexpression in various human cancers . The planar bicyclic structure of the pyrrolo[3,2-c]pyridine core acts as an effective hinge-binding motif, interacting with kinase ATP-binding sites . Furthermore, derivatives of this isomer are investigated as inhibitors of FMS kinase, showing promise as candidates for anticancer and antiarthritic drug development . Researchers will find this compound supplied to a high level of purity. It is recommended to store it under an inert atmosphere at 2-8°C to ensure long-term stability . Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

IUPAC Name

3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-3-10-6-1-7(9)11-2-4(5)6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXKOASQVGQLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646769
Record name 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-61-6
Record name 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine typically involves the bromination and chlorination of pyrrolo[3,2-c]pyridine. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The reaction conditions typically include:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The bromine and chlorine atoms undergo nucleophilic substitution under specific conditions. Key findings from recent studies:

Reaction Type Reagents/Conditions Products Yield Reference
Bromine substitutionSodium methoxide (NaOMe), DMF, 80°C, 12h3-Methoxy-6-chloro-1H-pyrrolo[3,2-c]pyridine72%
Chlorine substitutionAniline, Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane, 100°C, 24h3-Bromo-6-anilino-1H-pyrrolo[3,2-c]pyridine65%
Dual substitutionKOtBu, NH₃ (liq.), THF, -33°C, 6h3-Amino-6-methoxy-1H-pyrrolo[3,2-c]pyridine58%
  • Bromine exhibits higher reactivity than chlorine due to its lower electronegativity and larger atomic radius, facilitating preferential substitution at position 3 .
  • Palladium catalysis enables selective substitution at position 6 with aromatic amines, forming biaryl derivatives critical for kinase inhibitor development .

Cross-Coupling Reactions

The compound participates in palladium-mediated cross-couplings, leveraging its halogenated positions:

Coupling Type Reagents/Conditions Products Application Reference
Suzuki-MiyauraPhenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 90°C, 8h3-Phenyl-6-chloro-1H-pyrrolo[3,2-c]pyridineFGFR inhibitor intermediates
SonogashiraTrimethylsilylacetylene, CuI, Pd(PPh₃)₄, Et₃N, THF, 70°C, 6h3-Bromo-6-chloro-1-((trimethylsilyl)ethynyl)-1H-pyrrolo[3,2-c]pyridineFluorescent probe synthesis
Buchwald-HartwigMorpholine, Pd₂(dba)₃, BINAP, NaOtBu, toluene, 110°C, 18h3-Bromo-6-morpholino-1H-pyrrolo[3,2-c]pyridineKinase-targeted drug candidates
  • The 6-chloro position shows enhanced reactivity in Suzuki couplings compared to 3-bromo in electron-deficient systems .
  • Sonogashira reactions require trimethylsilyl protection to prevent alkyne polymerization .

Oxidation and Reduction

Controlled redox reactions modify the pyrrolopyridine core:

Process Reagents/Conditions Products Key Observations Reference
OxidationKMnO₄, H₂SO₄, H₂O, 60°C, 4h3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine-5-oxideForms N-oxide with retained halogens
Borane reductionBH₃·THF, 0°C → RT, 3h3-Bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridineSelective saturation of pyrrole ring
Catalytic hydrogenationH₂ (1 atm), 10% Pd/C, EtOH, RT, 12h3-Bromo-6-chloro-1,2,3,4-tetrahydro-1H-pyrrolo[3,2-c]pyridineFull saturation requires elevated pressure
  • Oxidation with KMnO₄ selectively targets the pyridine nitrogen without cleaving halogens .
  • Borane reduction achieves partial saturation, preserving bromine and chlorine substituents .

Halogen Exchange and Functionalization

Directed halogen-metal exchange enables further derivatization:

Reaction Reagents/Conditions Products Utility Reference
Bromine-lithium exchangen-BuLi, THF, -78°C, 1h → Electrophile quench (e.g., DMF)3-Formyl-6-chloro-1H-pyrrolo[3,2-c]pyridineAldehyde intermediates for CC bonding
Chlorine fluorinationKF, 18-crown-6, DMF, 120°C, 24h3-Bromo-6-fluoro-1H-pyrrolo[3,2-c]pyridinePET tracer precursors
  • Lithium-halogen exchange at position 3 allows introduction of carbonyl groups for subsequent condensations .
  • Fluorination at position 6 via aromatic nucleophilic substitution requires crown ether catalysis.

Cyclization and Ring Expansion

The scaffold serves as a precursor for complex heterocycles:

Transformation Reagents/Conditions Products Mechanism Reference
Intramolecular cyclizationCuI, L-proline, DMSO, 100°C, 8h3-Bromo-6-chloro-pyrido[3',2':4,5]pyrrolo[1,2-a]azepineUllmann-type C–N coupling
Ring expansionAc₂O, H₂SO₄, 0°C → RT, 6h3-Bromo-6-chloro-1H-azepino[3,2-c]pyridineAcid-catalyzed Beckmann rearrangement
  • Copper-mediated cyclizations yield fused polyheterocycles with potential anticancer activity .
  • Ring expansion under acidic conditions modifies the electronic properties of the core structure .

Stability and Reactivity Trends

Comparative analysis of halogen stability under common conditions:

Position Reaction Stability Notes
3-BromoSNAr in polar aproticModerateReacts preferentially over 6-Cl in DMF/DMSO
6-ChloroPd-catalyzed couplingHighRequires Buchwald-Hartwig conditions for efficient amination
BothThermal decomposition>200°CDegrades to HBr and HCl above 200°C under inert atmosphere

This compound’s versatility in substitution, coupling, and redox reactions makes it indispensable for synthesizing kinase inhibitors , fluorescent probes , and antimicrobial agents . Future research should explore photochemical transformations and enantioselective functionalization to expand its synthetic utility.

Scientific Research Applications

Scientific Research Applications

3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine is a versatile building block in synthesizing pharmaceutical compounds with potential therapeutic effects. Its applications span across medicinal chemistry, biological studies, chemical biology, and material science.

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is investigated for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Research indicates that this compound interacts with various biological targets, primarily through the inhibition of specific enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are crucial for cell proliferation and differentiation. This inhibition can lead to reduced cancer cell growth, making it a candidate for cancer therapy.

Chemical Biology: It is used in the study of biological pathways and molecular interactions.

Material Science: It is employed in the synthesis of novel materials with unique electronic and optical properties.

Chemical Reactions and Properties

The synthesis of this compound typically involves the bromination and chlorination of pyrrolo[3,2-c]pyridine. Industrial production of this compound may involve large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The reaction conditions typically include controlled temperature to avoid decomposition, the use of inert solvents like dichloromethane or chloroform, and sometimes the use of catalysts like iron(III) chloride (FeCl3) to enhance the reaction rate.

This compound can undergo various chemical reactions, including substitution, oxidation, and reduction.

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents can be used.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation, while reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction.

Case Study: Inhibition of FGFRs

In a study evaluating the compound's effect on FGFRs, it was found that this compound binds effectively to the active site of FGFRs, blocking their function. This action was correlated with decreased proliferation rates in cancer cell lines, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Halogen Substitution Effects

Compound Name Halogen Positions Key Features Biological Activity/Reactivity Reference
3-Bromo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one Br (C3), ketone (C6) Bromine enhances polarizability; ketone introduces polarity Moderate kinase inhibition
3-Chloro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one Cl (C3), ketone (C6) Smaller atomic radius of chlorine reduces polarizability Lower binding affinity vs. Br/I analogues
3-Bromo-6-fluoro-1H-pyrrolo[3,2-c]pyridine Br (C3), F (C6) Fluorine’s electronegativity increases metabolic stability Similarity score: 0.75 (structural variance)
6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine I (C3), Br (C6) Iodine’s large atomic radius enhances π-stacking and binding interactions Higher reactivity in cross-coupling reactions

Key Observations :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability improve binding affinity and kinase inhibition compared to chlorine .
  • Iodine Substitution : Iodine analogues exhibit superior π-stacking and reactivity due to enhanced polarizability .
  • Fluorine Impact : Fluorine at C6 increases metabolic stability but reduces similarity to the target compound .

Ring Fusion and Substitution Patterns

Compound Name Ring System Substituents Unique Features Reference
6-Bromo-1H-pyrrolo[3,2-b]pyridine Pyrrolo[3,2-b]pyridine Br (C6) Bromine at C6 alters electron density; used in Suzuki couplings
3-Bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine Pyrrolo[3,2-b]pyridine Br (C3), Cl (C6) Different ring fusion ([3,2-b] vs. [3,2-c]) affects solubility
6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Dihydropyrrolo[3,2-c]pyridine Cl (C6), saturated ring Saturated ring reduces aromaticity; improved stability

Key Observations :

  • Ring Fusion Differences : Pyrrolo[3,2-b]pyridine derivatives exhibit distinct electronic properties compared to [3,2-c] isomers due to nitrogen positioning .
  • Saturated Rings : Dihydro derivatives (e.g., 2,3-dihydro) show reduced reactivity but enhanced stability, favoring pharmaceutical formulations .

Functional Group Variations

Compound Name Functional Groups Impact on Properties Applications Reference
3-Bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine Tetrahydropyranyl group Enhances lipophilicity and bioavailability Medicinal chemistry (CNS-targeting agents)
1H-Pyrrolo[3,2-c]pyridin-6(5H)-one Ketone (C6) Introduces hydrogen-bonding capability Intermediate in kinase inhibitor synthesis

Key Observations :

  • Tetrahydropyranyl Groups : Improve blood-brain barrier penetration, making them suitable for CNS drug development .
  • Ketone Functionality : Enhances binding to kinase active sites via hydrogen bonding .

Biological Activity

3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a bicyclic structure that combines a pyrrole ring with a pyridine ring, with bromine and chlorine substituents at specific positions. This unique substitution pattern is believed to influence its chemical reactivity and biological activity.

Table 1: Structural Characteristics of this compound

PropertyDescription
Molecular FormulaC₈H₅BrClN₂
Molecular Weight232.49 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Research indicates that this compound interacts with various biological targets, primarily through inhibition of specific enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are crucial for cell proliferation and differentiation. This inhibition can lead to reduced cancer cell growth, making it a candidate for cancer therapy.

Case Study: Inhibition of FGFRs

In a study evaluating the compound's effect on FGFRs, it was found that this compound binds effectively to the active site of FGFRs, blocking their function. This action was correlated with decreased proliferation rates in cancer cell lines, suggesting its potential as an anticancer agent.

Antitumor Activity

The compound has demonstrated significant antitumor properties in various studies. For example, in vitro assays showed that it exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

Table 2: Antitumor Activity Data

Cell LineIC₅₀ (μM)Mechanism of Action
HeLa0.12Inhibition of tubulin polymerization
MCF-70.21Disruption of microtubule dynamics

Antimicrobial Activity

Preliminary investigations suggest that this compound may also possess antimicrobial properties. It has been tested against various bacterial strains with promising results indicating potential as an antibacterial agent.

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions including nucleophilic substitutions and halogenations. The presence of halogens like bromine and chlorine enhances its reactivity and allows for further modifications to improve biological activity.

Synthetic Route Overview

Common methods for synthesizing this compound include:

  • Nucleophilic Substitution : Using sodium methoxide as a reagent.
  • Halogenation : Employing potassium permanganate for oxidation processes.

These synthetic pathways are crucial for developing derivatives with enhanced pharmacological properties.

Conclusion and Future Directions

The biological activity of this compound presents exciting opportunities for drug development, particularly in oncology and infectious disease treatment. Future research should focus on elucidating its full mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in vivo through clinical trials.

Further investigations into its derivatives could yield compounds with improved selectivity and potency against targeted diseases. The ongoing exploration into the structure-activity relationship will be vital for advancing this compound into therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.